(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone
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Overview
Description
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorine atom, a pyrrolidine ring, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling Reaction: The final step involves coupling the chloropyrimidine derivative with the pyrrolidine and cyclopentyl groups. This can be done using a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks the electrophilic carbon of the chloropyrimidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In the field of biology and medicine, (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone may serve as a lead compound for the development of new pharmaceuticals. Its potential biological activities could include antimicrobial, antiviral, or anticancer properties, depending on its interaction with biological targets.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the compound.
Mechanism of Action
The mechanism of action of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The pyrimidine ring could be involved in hydrogen bonding or π-π interactions with biological macromolecules, while the pyrrolidine and cyclopentyl groups could influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone
- (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone
- (3-((5-Methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone
Uniqueness
The uniqueness of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone lies in the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. Chlorine atoms can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-cyclopentylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-11-7-16-14(17-8-11)20-12-5-6-18(9-12)13(19)10-3-1-2-4-10/h7-8,10,12H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSFEJCOOXVLFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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